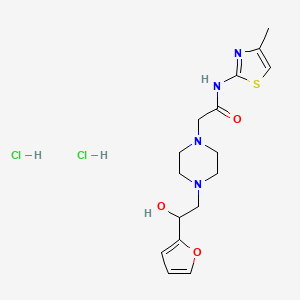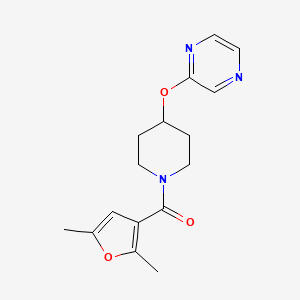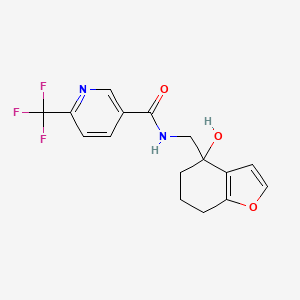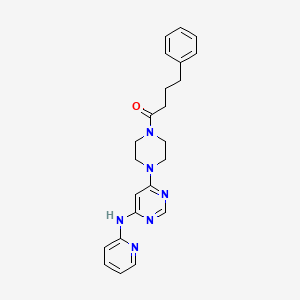
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C16H24Cl2N4O3S and its molecular weight is 423.35. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Research in this area primarily deals with the synthesis of novel compounds that share structural similarities with the given chemical, exploring their potential biological activities. For example, Kumar et al. (2017) synthesized a series of compounds related to the furan and piperazine structure, investigating their antidepressant and antianxiety activities through various pharmacological evaluations (Kumar et al., 2017). Similarly, Dekeukeleire et al. (2012) focused on the asymmetric synthesis of piperazine and diazepane annulated β-lactams, exploring their chemical transformations (Dekeukeleire et al., 2012).
Pharmacological Evaluation
Several studies have also focused on the pharmacological evaluation of compounds structurally related to the given chemical, examining their potential as therapeutic agents. Shibuya et al. (2018) identified a compound with significant inhibitory activity against acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Another study by Yurttaş et al. (2013) synthesized thiazole-piperazines and evaluated their acetylcholinesterase inhibitory activity, showcasing potential applications in treating neurodegenerative diseases (Yurttaş et al., 2013).
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral potentials of compounds related to the given chemical. For instance, Kumar et al. (2021) studied the synthesis, characterization, and antibacterial activity of Terazosin hydrochloride and its derivatives, indicating potent activity against various bacteria (Kumar et al., 2021). Additionally, compounds isolated from Jishengella endophytica showed activity against the influenza A virus, suggesting the potential for anti-H1N1 drug development (Wang et al., 2014).
properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S.2ClH/c1-12-11-24-16(17-12)18-15(22)10-20-6-4-19(5-7-20)9-13(21)14-3-2-8-23-14;;/h2-3,8,11,13,21H,4-7,9-10H2,1H3,(H,17,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUSVXAHRIZUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2772145.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772148.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)

![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2772156.png)
![methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B2772158.png)

![N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2772161.png)
